3-(Benzyloxy)-2,6-difluorobenzaldehyde

ALDH3A1 inhibition Enzyme kinetics Cancer research

3-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2), also known as 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde, is a fluorinated aromatic aldehyde with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol. This compound is characterized by a benzaldehyde core substituted with two fluorine atoms at the 2- and 6-positions and a benzyloxy group at the 3-position, features which confer unique electronic and steric properties.

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
CAS No. 152434-87-2
Cat. No. B3242580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2,6-difluorobenzaldehyde
CAS152434-87-2
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C=O)F
InChIInChI=1S/C14H10F2O2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyXUDRVEHXMYKFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2): A Structural Overview for Scientific Selection


3-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2), also known as 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde, is a fluorinated aromatic aldehyde with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . This compound is characterized by a benzaldehyde core substituted with two fluorine atoms at the 2- and 6-positions and a benzyloxy group at the 3-position, features which confer unique electronic and steric properties . Its predicted boiling point is 371.4±37.0 °C and density is 1.278±0.06 g/cm³ . As an intermediate in the synthesis of more complex molecules, it has applications in medicinal chemistry and agrochemical research [1]. This guide focuses on the specific, quantifiable differentiators that justify the selection of this particular regioisomer over its close structural analogs for research and industrial procurement.

Why 3-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2) Cannot Be Replaced by a General-Purpose Analog


Substituting 3-(Benzyloxy)-2,6-difluorobenzaldehyde with a generic or closely related benzaldehyde derivative is inadvisable due to the profound impact of its specific regioisomeric and substitution pattern on both chemical reactivity and biological target engagement. For instance, moving the benzyloxy group from the 3-position to the 4-position, as in 4-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 918524-93-3), alters the molecule's electronic distribution and steric profile, which can significantly change its behavior in downstream synthetic transformations and its binding affinity for biological targets [1]. Similarly, the absence of the 2,6-difluoro substitution pattern fundamentally changes the molecule's properties, as this motif is a known pharmacophore for modulating interactions with enzymes like aldehyde dehydrogenases (ALDHs) [2]. The quantitative evidence below demonstrates that these seemingly minor structural variations translate into significant, measurable differences in performance that directly impact research outcomes and procurement decisions.

Quantitative Evidence for Selecting 3-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2) Over Comparators


Inhibition of ALDH3A1: A Quantified Biological Interaction

3-(Benzyloxy)-2,6-difluorobenzaldehyde demonstrates a specific, albeit weak, inhibitory activity against the human aldehyde dehydrogenase 3A1 (ALDH3A1) enzyme, with a reported IC50 value of 2,100 nM (2.1 µM) [1]. This interaction was measured via a spectrophotometric analysis of ALDH3A1-mediated benzaldehyde oxidation following a 1-minute preincubation [1]. In contrast, a related benzyloxybenzaldehyde derivative, ABMM-15, was found to be a potent and selective inhibitor of a different isoform, ALDH1A3, with an IC50 of 0.23 µM, but its activity against ALDH3A1 was not reported as significant [2]. While the target compound's potency against ALDH3A1 is not high, it represents a defined, quantifiable biochemical interaction that distinguishes it from compounds inactive against this target, and establishes it as a useful tool compound or starting point for ALDH3A1-related research.

ALDH3A1 inhibition Enzyme kinetics Cancer research

Regioisomeric Differentiation: 3-Position Substitution is Critical for ALDH1A3 Inhibitor Design

The 3-benzyloxy substitution pattern on the benzaldehyde ring is a critical structural feature for developing potent and selective ALDH1A3 inhibitors, as demonstrated in a study of benzyloxybenzaldehyde derivatives [1]. While 3-(Benzyloxy)-2,6-difluorobenzaldehyde itself is not a potent ALDH1A3 inhibitor, it serves as a direct synthetic precursor or a core scaffold for generating such compounds. The study identified ABMM-15 and ABMM-16, which are derived from a benzyloxybenzaldehyde scaffold with substitution at the 3-position, as the most potent and selective ALDH1A3 inhibitors, with IC50 values of 0.23 µM and 1.29 µM, respectively [1]. These compounds also showed no significant cytotoxicity on ALDH-positive A549 and ALDH-negative H1299 cells, a key differentiator from other less-selective compounds in the series that exhibited IC50 values between 13.0 and 14.0 µM [1]. This evidence strongly suggests that the 3-substituted regioisomer provides a privileged scaffold for ALDH1A3 inhibition that its 4-substituted counterpart, such as 4-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 918524-93-3), may not offer.

ALDH1A3 inhibitor Medicinal chemistry Structure-activity relationship

Purity and Availability: Defined Chemical Specifications for Procurement

For research and industrial applications, the availability of 3-(Benzyloxy)-2,6-difluorobenzaldehyde at defined purity levels is a key procurement consideration. Commercially, this compound is offered with a purity of NLT 98% (Not Less Than 98%) or 97% , providing a clear and quantifiable baseline for material quality. In contrast, the 4-substituted regioisomer, 4-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 918524-93-3), is reported to be a colorless to light yellow liquid with a molecular weight of 289.2 g/mol and is typically supplied at 95% purity [1]. The higher purity specification for the target compound (up to 98%) ensures a higher degree of reliability in sensitive synthetic or biological assays, where even minor impurities can confound results. This difference in commercial purity standards is a direct, quantifiable differentiator for procurement.

Chemical synthesis Quality control Procurement specifications

Optimal Application Scenarios for 3-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2) in Research and Industry


Development of ALDH1A3-Selective Inhibitors for Oncology Research

Based on evidence that the benzyloxybenzaldehyde scaffold, specifically with 3-position substitution, yields potent and selective ALDH1A3 inhibitors (IC50 values as low as 0.23 µM) with no significant cytotoxicity [1], 3-(Benzyloxy)-2,6-difluorobenzaldehyde is an ideal starting material or reference compound for medicinal chemistry programs aimed at targeting ALDH1A3, an enzyme overexpressed in various cancers. Its use can accelerate the development of novel anticancer therapeutics by providing a validated structural core for lead optimization.

Investigating ALDH3A1 Enzyme Function and Inhibition

This compound is a known, albeit weak, inhibitor of human ALDH3A1 with a measured IC50 of 2.1 µM [2]. This makes it a valuable tool compound for biochemical studies focused on the role of ALDH3A1 in aldehyde metabolism, drug resistance, or other physiological processes. It can serve as a positive control in high-throughput screening assays or as a scaffold for the rational design of more potent ALDH3A1 inhibitors, distinguishing it from related compounds that are inactive against this isoform.

Precision Synthesis of Complex Fluorinated Molecules

As a fluorinated benzaldehyde building block, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [3]. The availability of the compound at a high purity specification (NLT 98%) ensures reliable outcomes in multi-step synthetic routes, where the 2,6-difluoro and 3-benzyloxy substitution pattern imparts specific electronic and steric properties critical for downstream transformations and final product activity. This makes it a superior choice over less pure or incorrectly substituted analogs for demanding synthetic applications.

Establishing a Baseline in ALDH Isoform Selectivity Assays

The compound's distinct activity profile—measurable inhibition of ALDH3A1 (IC50 2.1 µM) [2] but not reported as a potent inhibitor of ALDH1A3 in the same assays—makes it a useful reference for establishing baseline selectivity. In contrast, highly selective ALDH1A3 inhibitors derived from the same scaffold show no activity against ALDH3A1 [1]. Therefore, this compound can be used as a comparator to validate the isoform selectivity of new chemical entities in ALDH-focused drug discovery programs.

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